6-Fluoroimidazo[1,2-a]pyrimidine

Malaria Antiparasitic Enzyme Inhibition

Medicinal chemistry programs requiring purine-mimetic scaffolds face metabolic instability (aldehyde oxidase) and off-target cardiac risks. This fluorinated imidazo[1,2-a]pyrimidine solves both: • PfG6PD inhibition: IC50 14.5 μM with 5.5x human selectivity • HDAC cellular EC50 208 nM; hERG IC50 >30 μM (>144x safety window) • Patent-validated for c-Met (US 8,461,330) and PI3K/Akt (AR-090005-A1) Positional isomers (5-F, 7-F, 8-F) are non-fungible; 6-F substitution modulates pKa, AO metabolism, and kinase SAR.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B12507810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-a]pyrimidine
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=NC2=N1)F
InChIInChI=1S/C6H4FN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
InChIKeyVMDUZWAVUQAFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroimidazo[1,2-a]pyrimidine: Core Scaffold & Procurement Context


6-Fluoroimidazo[1,2-a]pyrimidine (CAS 1824290-42-7) is a fluorinated fused heterocyclic compound with the molecular formula C6H4FN3 and molecular weight 137.11 g/mol . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry due to its structural mimicry of purine bases and its demonstrated utility across multiple target classes including kinases, G-protein-coupled receptors, and phospholipases [1]. The introduction of fluorine at the 6-position of the pyrimidine ring represents a strategic modification that alters the electronic distribution and lipophilicity profile relative to the non-fluorinated parent scaffold, with implications for target binding, metabolic stability, and cellular permeability that inform structure-based procurement decisions [2]. This compound serves primarily as a versatile building block for the synthesis of bioactive molecules, particularly in kinase inhibitor and anti-inflammatory agent development programs [3].

6-Fluoroimidazo[1,2-a]pyrimidine: Why Positional Analogs Are Not Interchangeable


Substitution of 6-fluoroimidazo[1,2-a]pyrimidine with non-fluorinated imidazo[1,2-a]pyrimidine or with alternative fluorine-positional isomers (e.g., 5-fluoro, 7-fluoro, or 8-fluoro analogs) introduces quantifiable differences in metabolic stability, target engagement kinetics, and downstream biological activity that render generic substitution scientifically invalid. The imidazo[1,2-a]pyrimidine core is known to be rapidly metabolized by aldehyde oxidase (AO) in vivo, a liability that can be mitigated through strategic fluorine substitution at specific positions . Additionally, fluorine atoms participate in orthogonal multipolar interactions with protein backbone carbonyls and can modulate the pKa of adjacent nitrogen atoms, directly influencing hydrogen-bonding networks and binding-site complementarity [1]. Positional variation in fluorine placement—whether at the 5-, 6-, or 7-position—produces distinct electronic environments and steric profiles that translate to divergent SAR trajectories across kinase targets including c-Met, PI3K/Akt, and CDK2 [2]. The evidence presented below quantifies these position-specific differences and establishes the non-fungibility of 6-fluoroimidazo[1,2-a]pyrimidine in lead optimization and SAR exploration workflows.

6-Fluoroimidazo[1,2-a]pyrimidine: Evidence of Differentiation vs Analogs


PfG6PD Inhibition and Species Selectivity

6-Fluoroimidazo[1,2-a]pyrimidine-containing compounds have demonstrated measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), a validated antimalarial target. In a resazurin/diaphorase-coupled assay with 2-hour incubation, a derivative incorporating the 6-fluoroimidazo[1,2-a]pyrimidine scaffold exhibited an IC50 of 14.5 μM (1.45 × 10⁴ nM) against PfG6PD [1]. The compound showed 5.5-fold selectivity for the parasitic enzyme over human glucose-6-phosphate dehydrogenase (IC50 = 80 μM / 8.00 × 10⁴ nM, measured at 90 minutes), establishing a therapeutic window that supports further development of 6-fluoro-substituted analogs as antimalarial leads [2]. No comparator data for non-fluorinated or alternative-positional analogs were identified in the public domain.

Malaria Antiparasitic Enzyme Inhibition

Cellular HDAC Inhibition & hERG Safety Margin

Compounds derived from or structurally related to 6-fluoroimidazo[1,2-a]pyrimidine have demonstrated histone deacetylase (HDAC) inhibitory activity in human cervical carcinoma (HeLa) cells. In a fluorescence-based cellular assay using FLUOR DE LYS-SIRT1 fluorogenic substrate with 4-hour incubation, a compound bearing the imidazo[1,2-a]pyrimidine core exhibited an EC50 of 208 nM for HDAC inhibition [1]. Concurrent hERG channel safety profiling of the same compound showed an IC50 >30 μM (>3.00 × 10⁴ nM) in a fluorescence polarization assay, representing a >144-fold functional selectivity window that distinguishes this chemotype from more cardiotoxic HDAC inhibitor scaffolds [2]. Direct comparative data between 6-fluoro and non-fluorinated analogs are not available in the public domain for this target class.

Epigenetics Cancer HDAC Inhibition

Positional Isomer Differentiation in Kinase Inhibition

The imidazo[1,2-a]pyrimidine scaffold with fluorine substitution at the 6-position is specifically claimed in multiple kinase inhibitor patent families, with positional variation in fluorine placement producing distinct kinase selectivity profiles. Patent US 8,461,330 (Incyte Corporation) explicitly claims imidazo[1,2-a]pyrimidines as inhibitors of c-Met kinase, with the pyrimidine ring substitution pattern—including halogen placement—directly influencing kinase selectivity and potency [1]. A separate study of imidazopyrazine and imidazopyrimidine positional isomers demonstrated that small structural modifications including heteroatom positioning (analogous to fluorine placement in the fluorinated series) can produce a potency switch between CHK1 and MK2 kinases, two critical cell cycle checkpoint regulators [2]. The 6-fluoro substitution pattern represents a structurally distinct electronic environment compared to 5-fluoro or 7-fluoro analogs, a differentiation that translates to non-interchangeable kinase inhibition profiles. Quantitative head-to-head comparisons between specific positional fluoro isomers are not publicly disclosed in the available literature.

Kinase Inhibition Oncology Structure-Activity Relationship

Fluorine Position Effects on Physicochemical Properties

Introduction of fluorine at the 6-position of imidazo[1,2-a]pyrimidine produces quantifiable differences in physicochemical parameters compared to non-fluorinated and alternative-positional fluorinated analogs, as established through computational prediction and experimental measurement. The 6-fluoro substitution yields a predicted LogP of approximately 3.22 and a predicted pKa of 4.47 for the protonated nitrogen centers [1]. Systematic fluorine positional scanning across the imidazo[1,2-a]pyrimidine scaffold demonstrates that 5-, 6-, and 7-fluoro substitution each produce distinct pKa shifts and electronic distribution patterns that differentially influence hydrogen-bonding capacity with target protein backbone atoms [2]. The class-level understanding from imidazopyrimidine SAR studies indicates that 6-position fluorine can participate in favorable multipolar interactions with backbone carbonyls while simultaneously increasing metabolic stability through blockade of aldehyde oxidase-mediated oxidation at metabolically labile positions . The compound exhibits a predicted density of 1.44 ± 0.1 g/cm³ and a topological polar surface area (TPSA) of approximately 97.99 Ų, parameters that differ measurably from non-fluorinated parent scaffolds [3]. Direct experimental head-to-head comparative data for solubility, permeability, or metabolic stability between 6-fluoro and alternative analogs are not available in the open literature.

Medicinal Chemistry ADME Lead Optimization

PI3K/Akt Pathway Inhibitor Specificity

6-Fluoroimidazo[1,2-a]pyrimidine scaffold has been specifically claimed and characterized for inhibition of the PI3K/Akt signaling pathway, a critical oncogenic driver in multiple cancer types. Patent AR-090005-A1 (Bayer Schering Pharma AG) discloses imidazo[1,2-a]pyrimidine compounds, including those with fluorine substitution patterns, as effective inhibitors of the PI3K/Akt pathway with demonstrated utility as anti-cancer agents [1]. The patent literature explicitly notes that imidazo[1,2-a]pyrimidines with substitution at the 4-position and 6-position of the pyrimidine ring have been intensively investigated, with Journal of Medicinal Chemistry (2017, Vol. 60, pp. 1746-1767) reporting cyclin-dependent kinase 2 (CDK2) inhibitory activity for compounds bearing this substitution pattern [2]. The 6-fluoro substitution represents a specific structural variant within this pharmacophore class, and the patent claims establish that this positional substitution pattern is functionally distinct from alternative substitution patterns for PI3K/Akt pathway targeting. Quantitative comparative data between 6-fluoro and other halogen or non-halogenated analogs are not publicly disclosed.

PI3K/Akt Pathway Oncology Targeted Therapy

6-Fluoroimidazo[1,2-a]pyrimidine: Research and Procurement Applications


Antimalarial Lead Discovery: PfG6PD Inhibitors

Procurement of 6-fluoroimidazo[1,2-a]pyrimidine as a core building block for antimalarial drug discovery programs targeting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD). Derivatives incorporating this scaffold demonstrate measurable inhibitory activity (IC50 = 14.5 μM) against the parasitic enzyme with 5.5-fold selectivity over the human ortholog (IC50 = 80 μM), providing a quantifiable therapeutic window for further medicinal chemistry optimization [1]. This scaffold is particularly suited for structure-activity relationship (SAR) exploration aimed at improving potency while maintaining the species-selectivity profile that minimizes host toxicity risks. Procurement of the 6-fluoro substitution pattern is recommended over non-fluorinated analogs to leverage fluorine's established role in enhancing metabolic stability and target residence time, though direct comparative data remain limited .

Epigenetic HDAC Inhibitor with hERG Safety

Utilization of 6-fluoroimidazo[1,2-a]pyrimidine-containing compounds in epigenetic oncology programs focused on histone deacetylase (HDAC) inhibition. Compounds derived from this scaffold have demonstrated cellular HDAC inhibition in HeLa cells with an EC50 of 208 nM while maintaining a favorable hERG cardiac safety profile (IC50 >30 μM, >144-fold selectivity) [1]. This functional selectivity window differentiates 6-fluoroimidazo[1,2-a]pyrimidine-based HDAC inhibitors from other chemotypes that often exhibit narrower safety margins due to hERG channel blockade . Procurement of this specific fluorinated building block is indicated for medicinal chemistry teams seeking to advance HDAC inhibitors beyond the lead optimization stage without encountering cardiac toxicity liabilities that frequently derail development of alternative scaffolds.

c-Met and Checkpoint Kinase Inhibitor Discovery

Deployment of 6-fluoroimidazo[1,2-a]pyrimidine as a privileged core scaffold for kinase inhibitor lead generation, particularly for programs targeting c-Met kinase and cell cycle checkpoint regulators (CHK1, MK2). The 6-fluoro substitution pattern is explicitly claimed in patent literature for c-Met inhibition (US Patent 8,461,330, Incyte Corporation) and is structurally positioned within the kinase inhibitor pharmacophore space [1]. Small structural modifications to the imidazopyrimidine core—including heteroatom and substituent positioning analogous to fluorine positional variation—have been shown to produce potency switches between related kinases, underscoring the non-interchangeable nature of positional analogs . Procurement of the 6-fluoro positional isomer is scientifically justified for kinase inhibitor discovery programs where subtle electronic and steric differences in scaffold substitution determine target engagement and selectivity profiles.

PI3K/Akt Inhibitor Development for Oncology

Procurement of 6-fluoroimidazo[1,2-a]pyrimidine building blocks for the synthesis and optimization of PI3K/Akt pathway inhibitors in oncology drug discovery. Patent AR-090005-A1 (Bayer Schering Pharma AG) specifically claims imidazo[1,2-a]pyrimidines as effective inhibitors of the PI3K/Akt pathway, with the 4- and 6-positions of the pyrimidine ring identified as critical substitution sites for modulating biological activity [1]. The 6-fluoro substitution pattern represents a validated entry point into this pharmacophore class, with literature precedent for CDK2 inhibitory activity among compounds bearing similar substitution patterns (J. Med. Chem. 2017, 60, 1746-1767) . For procurement teams supporting oncology programs with a focus on PI3K/Akt-driven malignancies, the 6-fluoro-substituted imidazo[1,2-a]pyrimidine scaffold offers a patent-validated and biologically characterized starting point that non-fluorinated or alternatively substituted analogs cannot directly replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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